N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine
Overview
Description
N-(4-Bromophenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine is an organic compound that belongs to the class of triarylamines. This compound is characterized by the presence of a bromophenyl group and two biphenyl groups attached to a central nitrogen atom. Triarylamines are known for their electron-donating properties and are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of a bromophenyl compound with a biphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of N-(4-Bromophenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: N-(4-Phenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Bromophenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as OLEDs and organic solar cells.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine is primarily based on its electron-donating properties. The compound can interact with various molecular targets, such as electron-deficient species, through electron transfer processes. These interactions can lead to the formation of charge-transfer complexes, which are crucial in the functioning of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N,N-bis(1,1’-biphenyl-4-yl)amine
- N-(4-Methylphenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine
- N-(4-Chlorophenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine
Uniqueness
N-(4-Bromophenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the bromine atom can enhance the compound’s electron-donating properties, making it more effective in applications such as organic electronics.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-phenyl-N-(4-phenylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrN/c31-27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFIECQCKYNJTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466389 | |
Record name | N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499128-71-1 | |
Record name | N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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